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Compound of Interest

2-Chloro-5-
Compound Name:
formylbenzenesulphonic acid

CAS No.: 80284-63-5

Cat. No.: B12653530

Get Quote

Executive Summary & Compound Identity

2-Chloro-5-formylbenzenesulfonic acid (often handled as its sodium salt, Sodium 2-chloro-5-
formylbenzenesulfonate) is a critical intermediate in the synthesis of triphenylmethane dyes
and pharmaceutical agents.[1] Its structure features a trisubstituted benzene ring with three
distinct functional groups—a sulfonic acid, a chlorine atom, and an aldehyde—creating a
unique electronic environment that is clearly resolvable via spectroscopic methods.[1]

This guide provides a comprehensive technical analysis of its spectroscopic signature (NMR,
IR, MS), supported by synthesis protocols and structural assignment logic.[1]

Compound Identifiers
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Parameter Details

IUPAC Name Sodium 2-chloro-5-formylbenzenesulfonate

40566-58-3 (Sodium salt); 4666-96-2 (Acid

CAS Number
form)
(Salt);
Molecular Formula
(Acid)
Molecular Weight 242.61 g/mol (Salt); 220.63 g/mol (Acid)

Sodium 4-chlorobenzaldehyde-3-sulfonate; 4-
Synonyms .
Chloro-3-sulfobenzaldehyde sodium salt

Synthesis & Preparation Protocol

To understand the impurity profile and solvent effects in spectroscopy, one must understand the
synthesis.[1] The industrial preparation typically involves the sulfonation of 4-
chlorobenzaldehyde.[1]

Reaction Pathway

The formyl group (-CHO) is meta-directing, while the chlorine (-Cl) is ortho/para-directing.[1] In
4-chlorobenzaldehyde, the position ortho to the chlorine and meta to the aldehyde (Position 3
relative to CHO) is the most activated site for electrophilic aromatic substitution, yielding the 2-
chloro-5-formyl isomer (renumbered based on sulfonic acid priority).[1]

Experimental Protocol (Adapted from EP0038999B1)

» Reagents: 4-Chlorobenzaldehyde (1.0 eq), Oleum (20-65%

, EXCess).

» Conditions: 80-110°C, 2—4 hours.[1][2]
Step-by-Step Methodology:

e Charge: Place oleum (containing ~4.5 eq
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) in a chemically resistant reactor.

» Addition: Slowly add molten 4-chlorobenzaldehyde while maintaining temperature <20°C to
prevent charring.

» Reaction: Heat the mixture to 85°C and stir for 3 hours. Monitor via TLC or HPLC for
consumption of starting material.[1]

» Quench: Pour the reaction mass onto crushed ice/water (exothermic!).
« |solation (Salt Formation): Neutralize the acidic solution with 45% NaOH or

to pH 7.

« Purification: Cool to 10-15°C. The sodium salt precipitates (salting out effect).[1] Filter and
dry in vacuo at 80°C.

Critical Note: The product is hygroscopic.[1] For NMR analysis, ensure the sample is dried
thoroughly (ngcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline ng-star-
inserted">

desiccator) to avoid large water peaks obscuring the aromatic region.

4-Chlorobenzaldehyde .
Sulfonation

(CTH5CIO)
\ Acid Form .

_______ | (in solution) Salt Formation
Oleum (SO3/H2S04) —~ \ Sodium 2-chloro-5-formyl-

85°C, 3h e p benzenesulfonate
—————————— (Solid Precipitate)

NaOH / Na2CO3
pH 7

Click to download full resolution via product page

Figure 1: Synthesis pathway for Sodium 2-chloro-5-formylbenzenesulfonate via sulfonation.

Spectroscopic Data Analysis[1]
A. Nuclear Magnetic Resonance (NMR)

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://commonchemistry.cas.org/detail?cas_rn=40566-58-3
https://commonchemistry.cas.org/detail?cas_rn=40566-58-3
https://commonchemistry.cas.org/detail?cas_rn=40566-58-3
https://www.benchchem.com/product/b12653530/docs?utm_src=pdf-body-img#detailed-spectroscopic-analysis-2-chloro-5-formylbenzenesulfonic-acid-sodium-salt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12653530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The ngcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline ng-star-inserted">

H NMR spectrum is characterized by a distinct 1,2,4-trisubstituted benzene pattern. The
aldehyde proton is a diagnostic singlet downfield.[1]

Solvent: DMSO-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-
star-inserted">

(Recommended due to solubility of the sulfonate salt). Reference: TMS (0.00 ppm) or Residual
DMSO (2.50 ppm).[1]

H NMR Assignments
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star-inserted">

Note: Numbering based on benzenesulfonic acid priority (C1=ngcontent-ng-c747876706=
_nghost-ng-c4038370108="" class="inline ng-star-inserted">

, C2=Cl, C5=CHO).

C NMR Assignments
e Carbonyl (C=0): ~190.5 ppm.[1]

e C-1 (C-ngcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline ng-star-
inserted">

): ~146.0 ppm (Ipso to sulfonate).

e C-2 (C-CI): ~136.5 ppm.[1]
« C-5 (C-CHO): ~133.0 ppm.[1]

e Aromatic CH: 127-131 ppm region.[1]

H-4 (7.98 ppm)
Ortho + Meta coupled

///J(rneta) ~2.0 Hz \J(ortho) ~8.4 Hz

H-6 (8.35 ppm)
Isolate (Meta coupled)

H-3 (7.75 ppm)

Ortho coupled
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Figure 2: ngcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline ng-star-
inserted">

H NMR Coupling Network. H-4 serves as the bridge between the isolated H-6 and H-3.
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B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong sulfonate and carbonyl stretches.[1]

Wavenumber
(ngcontent-ng-
c747876706=""
_nghost-ng-
Functional Group c4038370108="" Intensity Description
class="inline ng-
star-inserted">

)
Characteristic
Aldehyde (C=0) 1690 — 1705 Strong
carbonyl stretch.
, _ Ring skeletal
Aromatic (C=C) 1580, 1475 Medium o
vibrations.[1]
Sulfonate (ngcontent-
ng-c747876706=""
_nghost-ng-

—um Asymmetric S=0
£4038370108= 1180 — 1200 Very Strong Y
class="inline ng-star- stretch.
inserted">
)

Sulfonate (ngcontent-
ng-c747876706=""
_hghost-ng-

_nn Symmetric S=O
€4038370108= 1040 — 1050 Strong y
class="inline ng-star- stretch.
inserted">
)

C-Cl stretch (often
Aryl Chloride (C-CI) 740 — 760 Medium obscured by
fingerprint region).[1]
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Expert Insight: The presence of the sulfonate group broadens the bands in the 1000-1200
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

region. If the salt is hydrated, a broad O-H stretch will appear at 3300—3500 ngcontent-ng-
c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

C. Mass Spectrometry (MS)

Electrospray lonization (ESI) in Negative Mode is the preferred method for sulfonated
compounds due to the pre-existing anionic nature of the sulfonate group.[1]

« lonization Mode: ESI (-)

e Molecular lon:ngcontent-ng-c747876706=""_nghost-ng-c4038370108="" class="inline ng-
star-inserted">

or
(for free acid).

e Observed m/z:219.0 (corresponding to the anion ngcontent-ng-c747876706="" _nghost-ng-

c4038370108="" class="inline ng-star-inserted">

Isotope Pattern Analysis: Chlorine has two stable isotopes: ngcontent-ng-c747876706=
_nghost-ng-c4038370108="" class="inline ng-star-inserted">

(75.8%) and
(24.2%).

e Peak at m/z 219: 100% relative abundance (ngcontent-ng-c747876706=""_nghost-ng-
c4038370108="" class="inline ng-star-inserted">

isotope).

e Peak at m/z 221: ~33% relative abundance (ngcontent-ng-c747876706="" _nghost-ng-
c4038370108="" class="inline ng-star-inserted">
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isotope).

 Interpretation: This 3:1 ratio is diagnostic for a mono-chlorinated species.[1]

Applications & Handling
Storage & Stability

e Hygroscopicity: The sodium salt is hygroscopic.[1] Store in a tightly sealed container under
inert atmosphere (Nitrogen/Argon) if high purity is required for quantitative analysis.

e Reactivity: The aldehyde group is susceptible to oxidation (to carboxylic acid) or
condensation (Schiff base formation).[1] Avoid prolonged exposure to air.[1]

Industrial Utility

e Dye Synthesis: Acts as a precursor for acid dyes (e.g., Triphenylmethane derivatives) where
the sulfonate confers water solubility and the aldehyde allows for conjugation.[1]

e Pharmaceuticals: Used as a building block for P2Y receptor antagonists and Suramin
analogues, utilizing the sulfonate for protein binding interactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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